

Physical and chemical properties of (Z)-ethyl 2-cyano-3-ethoxyacrylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Z)-ethyl 2-cyano-3-ethoxyacrylate

Cat. No.: B1607778

[Get Quote](#)

An In-depth Technical Guide to **(Z)-ethyl 2-cyano-3-ethoxyacrylate**: Properties, Synthesis, and Reactivity for the Research Scientist

Introduction

(Z)-ethyl 2-cyano-3-ethoxyacrylate, identified by CAS Number 94-05-3, is a multifunctional reagent that has carved a significant niche as a versatile building block in organic synthesis.^{[1][2][3]} Its strategic combination of a cyano group, an ethyl ester, and an electron-deficient alkene moiety makes it a highly reactive and valuable intermediate. This guide provides a comprehensive overview of its core physical and chemical properties, established synthetic protocols, and its diverse reactivity, with a focus on its application in the development of pharmaceuticals and complex heterocyclic systems.^{[4][5]} For drug development professionals and researchers, understanding the nuanced reactivity of this compound is paramount for leveraging its full synthetic potential.

The molecule's reactivity is primarily dictated by the electron-withdrawing nature of the cyano and ester groups.^[6] This electronic arrangement polarizes the carbon-carbon double bond, rendering the C-3 position highly susceptible to nucleophilic attack, which is the cornerstone of its utility in constructing a wide array of molecular architectures.^{[3][6]}

Physicochemical and Spectroscopic Profile

A precise understanding of the physical and spectroscopic properties of **(Z)-ethyl 2-cyano-3-ethoxyacrylate** is fundamental for its effective use in a laboratory setting. It typically appears

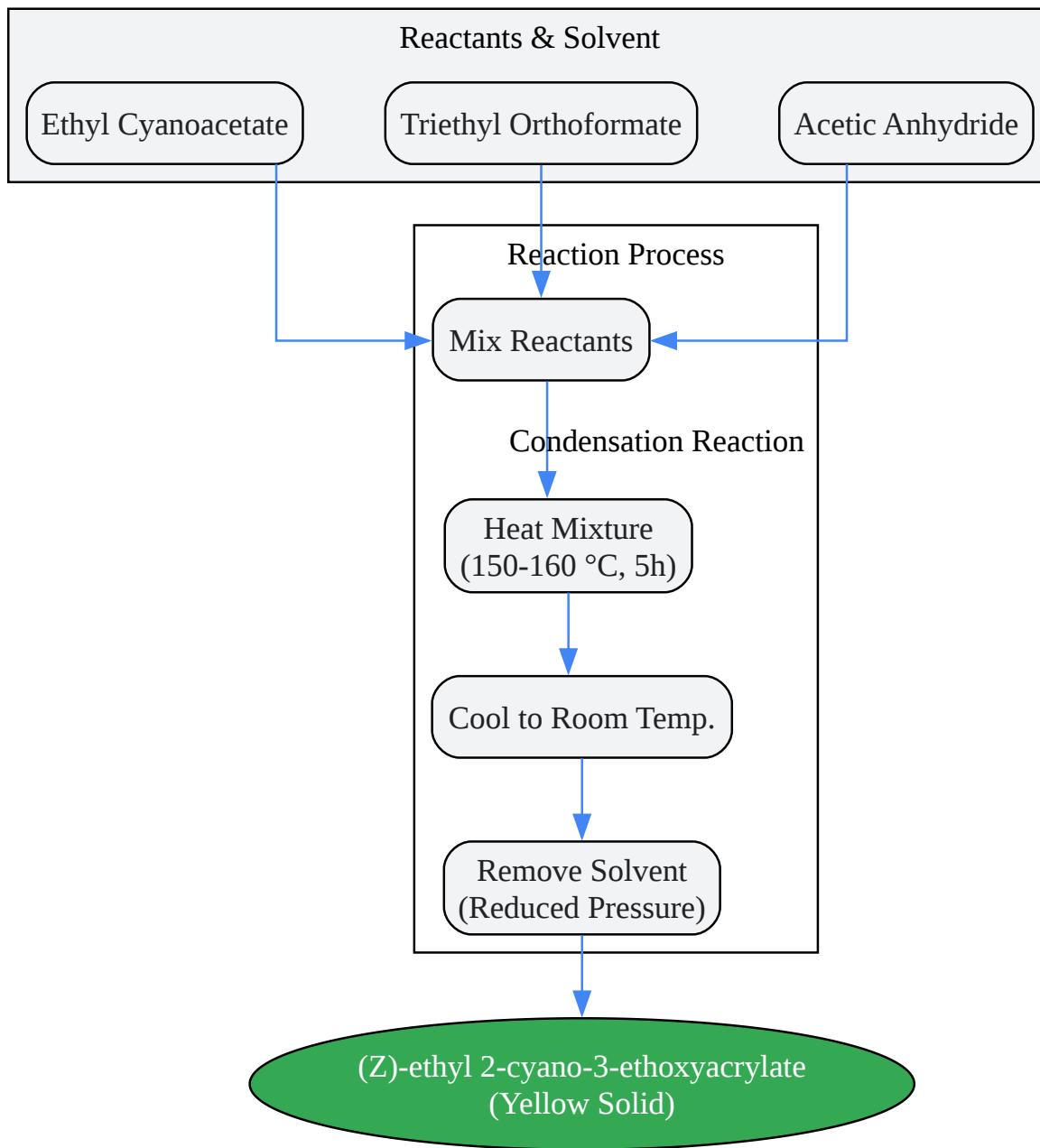
as a white to faint yellow crystalline solid.[1][2][4] The compound exhibits limited solubility in water but is soluble in common organic solvents such as chloroform, methanol, ethanol, and ether.[1][3] Due to its sensitivity to moisture, it should be stored in a tightly closed container in a cool, dry, and dark place under an inert atmosphere to prevent hydrolysis and maintain its stability.[3][4][7]

Summary of Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₁ NO ₃	[3][8][9]
Molecular Weight	169.18 g/mol	[8][9][10]
Appearance	White to yellow crystalline solid/mass	[1][2][11]
Melting Point	49-53 °C	[1][2][4]
Boiling Point	190-191 °C at 30 mmHg	[1][4][11]
Density	~1.075 g/cm ³	[4]
Flash Point	130 °C	[4]
Water Solubility	<0.01 g/L (at 20 °C)	[1][11]

Spectroscopic Data Interpretation

Spectroscopic analysis is critical for confirming the identity and purity of **(Z)-ethyl 2-cyano-3-ethoxyacrylate**.


- ¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the different proton environments in the molecule. Key signals include a singlet for the vinylic proton, and two separate quartet-triplet patterns characteristic of the two ethyl groups (one from the ester and one from the ethoxy substituent).
- ¹³C NMR: The carbon NMR spectrum is characterized by signals for the nitrile carbon (C≡N), the carbonyl carbon of the ester (C=O), and the two olefinic carbons (C=C).[12] The distinct chemical shifts of these carbons are indicative of the molecule's electronic structure.[12]

- Infrared (IR) Spectroscopy: The IR spectrum displays strong, characteristic absorption bands that confirm the presence of its key functional groups. These include a sharp peak for the nitrile (C≡N) stretch, a strong absorption for the ester carbonyl (C=O) stretch, and bands corresponding to the C=C double bond and C-O stretches.
- Mass Spectrometry (MS): Mass spectral analysis typically shows the molecular ion peak corresponding to its molecular weight (169.18 g/mol), confirming the compound's identity. [10][12] Common fragmentation patterns can also be observed.

Synthesis and Experimental Protocols

The most prevalent and efficient synthesis of ethyl 2-cyano-3-ethoxyacrylate involves the condensation reaction between ethyl cyanoacetate and triethyl orthoformate, typically using acetic anhydride as a solvent and dehydrating agent.[1][11]

Workflow for the Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of ethyl 2-cyano-3-ethoxyacrylate.

Detailed Synthesis Protocol

This protocol is adapted from established procedures and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.[1][11]

- Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate (0.2 mol), triethyl orthoformate (0.2 mol), and acetic anhydride (80 mL).
- Reaction: Heat the reaction mixture to 150-160 °C and maintain this temperature with stirring for approximately 5 hours. The causality behind using acetic anhydride is twofold: it acts as a solvent and effectively sequesters the ethanol byproduct, driving the equilibrium towards the product.
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
- Isolation: Remove the acetic anhydride and other volatile components by distillation under reduced pressure.
- Purification: The resulting yellow solid residue is **(Z)-ethyl 2-cyano-3-ethoxyacrylate**.^{[1][11]} Further purification can be achieved by recrystallization from an appropriate solvent system if necessary to achieve high purity (>98%).^[2] The yield for this procedure is typically high, often around 84%.^{[1][11]}

Chemical Reactivity and Synthetic Applications

The synthetic utility of **(Z)-ethyl 2-cyano-3-ethoxyacrylate** stems from its nature as a potent Michael acceptor and its ability to participate in various cyclization and cycloaddition reactions.^{[5][6]} The ethoxy group at the C-3 position is an excellent leaving group, facilitating nucleophilic vinylic substitution reactions.

General Reactivity with Nucleophiles

[Click to download full resolution via product page](#)

Caption: Mechanism of nucleophilic substitution on the acrylate backbone.

Key Reaction Classes

- **Synthesis of Heterocycles:** This is the most prominent application. The reaction with binucleophiles leads directly to a vast range of heterocyclic scaffolds. For instance, reaction with hydrazines yields pyrazoles, with amidines produces pyrimidines, and with hydroxylamine can lead to isoxazoles. This modularity is highly valued in medicinal chemistry for generating compound libraries.
- **Michael Additions:** Strong nucleophiles can undergo a 1,4-conjugate addition, although the substitution pathway is often more common due to the lability of the ethoxy group.^[5]
- **Cycloaddition Reactions:** The electron-deficient double bond allows it to act as a dienophile in Diels-Alder reactions, providing access to complex carbocyclic and heterocyclic frameworks.^[6]

Experimental Protocol: Synthesis of a Pyrimidine Derivative

This protocol illustrates a typical application in heterocyclic synthesis.

- **Setup:** In a suitable solvent such as ethanol, dissolve **(Z)-ethyl 2-cyano-3-ethoxyacrylate** (1 equivalent).
- **Addition of Nucleophile:** Add a substituted amidine hydrochloride (1 equivalent) and a base such as sodium ethoxide (1.1 equivalents) to the solution.
- **Reaction:** Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The base is crucial for deprotonating the amidine hydrochloride, generating the free nucleophile required for the reaction.
- **Isolation:** Upon completion, cool the reaction mixture, neutralize if necessary, and remove the solvent under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography or recrystallization to yield the desired substituted pyrimidine.

Safety and Handling

(Z)-ethyl 2-cyano-3-ethoxyacrylate is an irritant and requires careful handling.

- Hazards: It is irritating to the eyes, respiratory system, and skin.[1][13] It is harmful if swallowed and may cause sensitization by inhalation or skin contact.[1][4][10]
- Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]
- First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1][4] For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

(Z)-ethyl 2-cyano-3-ethoxyacrylate is a cornerstone reagent for synthetic chemists, offering a reliable and versatile platform for the construction of complex molecules, particularly nitrogen-containing heterocycles. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an indispensable tool in both academic research and industrial drug development. A thorough understanding of its handling, reactivity, and synthetic scope, as outlined in this guide, empowers scientists to harness its full potential in creating novel molecular entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 94-05-3 | CAS DataBase [m.chemicalbook.com]
- 2. lanhaiindustry.com [lanhaiindustry.com]
- 3. CAS 94-05-3: Ethyl (ethoxymethylene)cyanoacetate [cymitquimica.com]

- 4. Ethyl 2-Cyano-3-ethoxyacrylate|94-05-3 - MOLBASE Encyclopedia [m.molbase.com]
- 5. (E)-Ethyl 2-cyano-3-ethoxyacrylate [myskinrecipes.com]
- 6. Buy (Z)-ethyl 2-cyano-3-ethoxyacrylate | 42466-69-3 [smolecule.com]
- 7. Ethyl 2-(Ethoxymethylene)-2-cyanoacetate | 94-05-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. chemscene.com [chemscene.com]
- 9. scbt.com [scbt.com]
- 10. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl (ethoxymethylene)cyanoacetate | 94-05-3 [chemicalbook.com]
- 12. Ethyl (ethoxymethylene)cyanoacetate(94-05-3) 13C NMR spectrum [chemicalbook.com]
- 13. chembk.com [chembk.com]
- To cite this document: BenchChem. [Physical and chemical properties of (Z)-ethyl 2-cyano-3-ethoxyacrylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1607778#physical-and-chemical-properties-of-z-ethyl-2-cyano-3-ethoxyacrylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com